molecular formula C9H9F3N2O2 B13671977 N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide

N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide

Cat. No.: B13671977
M. Wt: 234.17 g/mol
InChI Key: XEZFBUUDLAFTGX-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C9H9F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide typically involves the reaction of 3-(trifluoromethyl)picolinic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including factors like temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide can be compared with other similar compounds, such as:

  • N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
  • N,N-Dimethyl-3-(trifluoromethyl)benzamide

These compounds share structural similarities but differ in their specific functional groups and overall properties. The presence of the picolinamide backbone in this compound makes it unique and may contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

N-methoxy-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C9H9F3N2O2/c1-14(16-2)8(15)7-6(9(10,11)12)4-3-5-13-7/h3-5H,1-2H3

InChI Key

XEZFBUUDLAFTGX-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC=N1)C(F)(F)F)OC

Origin of Product

United States

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